molecular formula C18H18N2O3 B11356693 5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11356693
M. Wt: 310.3 g/mol
InChI Key: MVDIZIACKNPQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: Introduction of methoxy groups can be done using methanol and a suitable catalyst.

    Carboxamide formation: The final step involves the reaction of the indole derivative with a carboxylic acid derivative, such as an acid chloride, to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-N-(2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific structural features, such as the presence of both methoxy and carboxamide groups on the indole ring. This structural complexity contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

5-methoxy-N-(2-methoxyphenyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C18H18N2O3/c1-20-15-9-8-13(22-2)10-12(15)11-16(20)18(21)19-14-6-4-5-7-17(14)23-3/h4-11H,1-3H3,(H,19,21)

InChI Key

MVDIZIACKNPQRL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.